molecular formula C10H13FN2O3S B5129539 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide

Cat. No. B5129539
M. Wt: 260.29 g/mol
InChI Key: PRLRBOTUSOQNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide, also known as DB844, is a chemical compound that has shown potential as a therapeutic agent against various infectious diseases caused by parasites. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide is not fully understood, but it is believed to target the parasite's energy metabolism. The compound inhibits the activity of an enzyme called fumarate reductase, which plays a crucial role in the production of energy in the parasite's mitochondria. This leads to a depletion of energy reserves in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high selectivity towards parasitic cells. It does not affect mammalian cells at the concentrations required for anti-parasitic activity. The compound has also been shown to have good oral bioavailability and can be administered orally.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide has several advantages for use in laboratory experiments. It has a well-defined chemical structure and can be synthesized in large quantities. The compound is stable and can be stored for long periods without degradation. However, the compound's high potency and selectivity towards parasitic cells can also be a limitation, as it may require specialized equipment and expertise to handle and test the compound.

Future Directions

There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide. One area of interest is the optimization of the compound's pharmacokinetics and pharmacodynamics for use in humans. Another area is the development of combination therapies that can enhance the compound's efficacy and reduce the risk of drug resistance. Additionally, further research is needed to understand the compound's mechanism of action and its potential for use against other parasitic diseases.

Synthesis Methods

The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide involves a series of chemical reactions starting from 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by sulfonylation and N-methylation to obtain the final product. The synthesis is a multi-step process and requires expertise in organic chemistry.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide has been extensively studied for its potential as an anti-parasitic agent. It has shown efficacy against various protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium. The compound has been tested in vitro and in vivo, and has shown promising results in animal models of parasitic infections.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)8-6-7(4-5-9(8)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLRBOTUSOQNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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